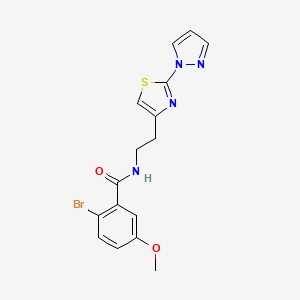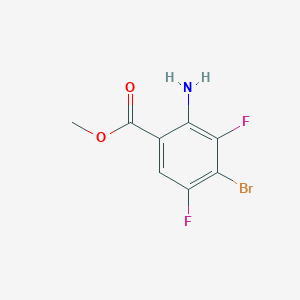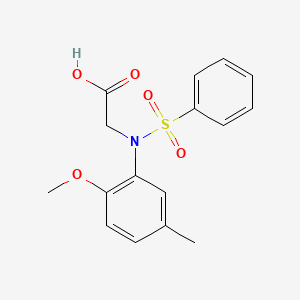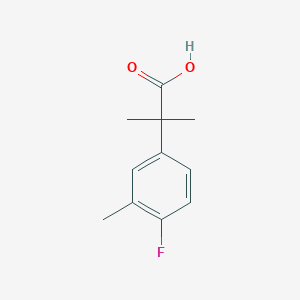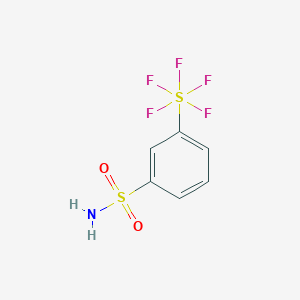
3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide, also known as PFSA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFSA has a molecular formula of C6H2F5NO2S2 and a molecular weight of 277.21 g/mol. This compound is a white crystalline powder that is soluble in water and organic solvents. PFSA is primarily used in scientific research for its ability to inhibit certain enzymes and proteins, making it a valuable tool in the study of various biochemical and physiological processes.
作用機序
The mechanism of action of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the enzyme or protein being inhibited. This covalent bond prevents the enzyme or protein from functioning properly, leading to a decrease in its activity. The specificity of this compound for certain enzymes and proteins is due to the specific shape and chemical properties of the active site of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being inhibited. In general, the inhibition of proteases and metalloproteins by this compound can lead to a decrease in the activity of these molecules, which can have a variety of effects on biological processes. For example, the inhibition of matrix metalloproteinases by this compound can lead to a decrease in the breakdown of extracellular matrix proteins, which can affect tissue remodeling and wound healing.
実験室実験の利点と制限
One of the main advantages of using 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these molecules and study their role in various biological processes. Another advantage of this compound is its stability and solubility in water and organic solvents, which makes it easy to handle and use in experiments.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Another limitation of this compound is its cost, as the synthesis of this compound is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide in scientific research. One area of interest is the development of new inhibitors based on the structure of this compound. By modifying the chemical structure of this compound, researchers may be able to create more potent and selective inhibitors for specific enzymes and proteins.
Another area of interest is the use of this compound in drug discovery. The inhibition of certain enzymes and proteins by this compound can be used to identify potential drug targets for the treatment of various diseases. Additionally, the development of this compound-based drugs may be possible, as this compound has shown promise as a potential therapeutic agent in certain preclinical studies.
In conclusion, this compound is a valuable tool in scientific research due to its ability to selectively inhibit certain enzymes and proteins. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps. This compound has been used extensively in the study of proteases and metalloproteins, and has potential applications in drug discovery. However, the potential toxicity and cost of this compound are limitations that must be considered when using this compound in lab experiments.
合成法
The synthesis of 3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide involves a series of chemical reactions that start with the reaction of pentafluorothiophenol with chlorosulfonic acid to form 3-chloro-5-(pentafluoro-lambda6-sulfanyl)thiophene-2-sulfonic acid. This intermediate is then reacted with ammonia to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
3-(Pentafluoro-lambda6-sulfanyl)benzenesulfonamide has been widely used in scientific research for its ability to inhibit various enzymes and proteins that play important roles in biochemical and physiological processes. One of the most common applications of this compound is in the study of proteases, which are enzymes that break down proteins. This compound has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This inhibition can be used to study the role of these enzymes in various biological processes, such as blood clotting and inflammation.
Another area of research where this compound has been used extensively is in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. This compound has been shown to inhibit the activity of several metalloproteins, including carbonic anhydrase and matrix metalloproteinases. This inhibition can be used to study the role of these proteins in various physiological processes, such as bone resorption and tumor growth.
特性
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-2-5(4-6)15(12,13)14/h1-4H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHLZJHARBUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

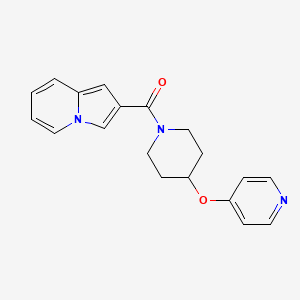
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
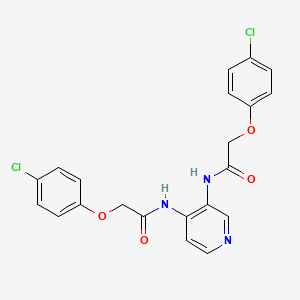
![1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2972507.png)
![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)
